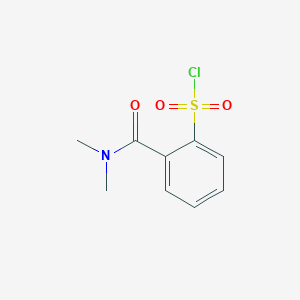
2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with dimethylcarbamoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(Dimethylcarbamoyl)benzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Bases such as triethylamine are used to neutralize the hydrochloric acid formed during reactions.
Major Products Formed
2-(Dimethylcarbamoyl)benzenesulfonic acid: Formed through hydrolysis.
Substituted Products: Various substituted products can be formed depending on the nucleophile used in the reaction.
Scientific Research Applications
2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species . This reactivity is exploited in organic synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar structure but lacks the dimethylcarbamoyl group.
Tosyl chloride: Another sulfonyl chloride compound used in organic synthesis.
Uniqueness
2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides . This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-(dimethylcarbamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11(2)9(12)7-5-3-4-6-8(7)15(10,13)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDIEJDTFQYTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

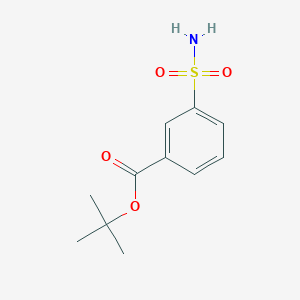
![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)

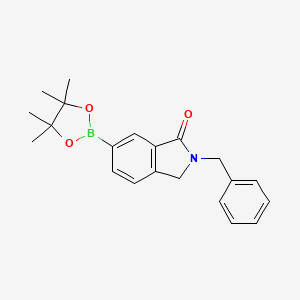
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)
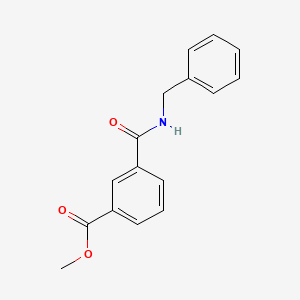
![tert-butylN-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate](/img/structure/B2856668.png)
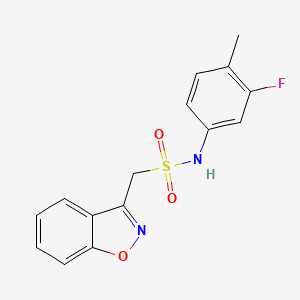

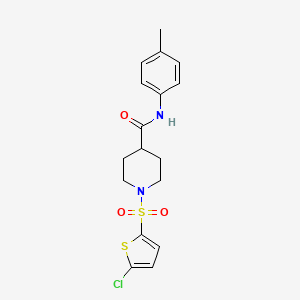
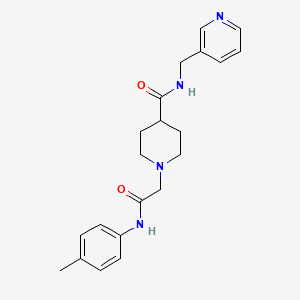
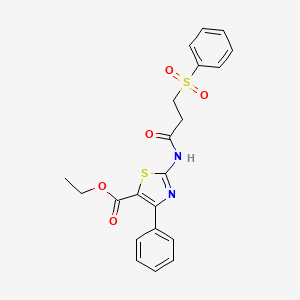
![N-Butan-2-yl-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2856679.png)
